Fmoc-PEG8-NHS ester consists of three key components:
Fmoc-PEG8-NHS ester serves as a versatile tool for bioconjugation reactions, where it covalently links various biomolecules together. Here are some specific applications:
Fmoc-PEG8-NHS ester is a chemical compound that serves as a versatile linker in bioconjugation applications. It consists of a polyethylene glycol (PEG) chain with eight ethylene glycol units, an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, and a N-hydroxysuccinimide (NHS) ester functional group. The NHS ester allows for efficient conjugation with primary amines, while the Fmoc group can be removed under basic conditions to yield a free amine for further reactions. This compound is particularly valued for its hydrophilicity, enhancing solubility in aqueous environments, which is crucial for biological applications .
The molecular formula of Fmoc-PEG8-NHS ester is C38H52N2O14, with a molecular weight of approximately 760.8 g/mol. It is commonly used in the synthesis of antibody-drug conjugates and other bioconjugates due to its ability to form stable amide bonds with various biomolecules .
Fmoc-PEG8-NHS ester has demonstrated significant biological activity primarily through its role in bioconjugation. By linking therapeutic agents (such as drugs or proteins) to antibodies or other biomolecules, it enhances the efficacy and specificity of these agents in targeted therapies. Its hydrophilicity improves the solubility and stability of conjugates in physiological conditions, which is essential for their biological function .
Additionally, compounds linked via Fmoc-PEG8-NHS ester often exhibit improved pharmacokinetics due to reduced immunogenicity and enhanced circulation time in biological systems.
The synthesis of Fmoc-PEG8-NHS ester typically involves several steps:
This multi-step process ensures that both protective and reactive groups are introduced effectively, making the compound suitable for various applications.
Fmoc-PEG8-NHS ester finds numerous applications across different fields:
Interaction studies involving Fmoc-PEG8-NHS ester typically focus on its conjugation efficiency with various biomolecules. These studies assess:
Such studies are crucial for optimizing its use in drug delivery systems and ensuring that conjugated compounds maintain their biological activity over time .
Fmoc-PEG8-NHS ester shares similarities with other PEG-based linkers but has unique features that distinguish it:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Fmoc-PEG4-NHS ester | Shorter PEG chain (4 units) | Faster reaction kinetics due to shorter length |
DBCO-PEG8-NHS ester | Contains dibenzocyclooctyne instead of Fmoc | Useful for bioorthogonal reactions |
Maleimide-PEG8-NHS | Maleimide functional group | Selective reactivity with thiols |
Biotin-PEG8-NHS | Biotin functional group | Strong affinity for streptavidin |
The unique combination of an Fmoc protecting group and an NHS ester in Fmoc-PEG8-NHS ester makes it particularly versatile for applications requiring both protection and reactivity, setting it apart from other similar compounds .
Fmoc-PEG8-NHS ester is chemically designated as 9H-fluoren-9-ylmethyl 27-[(2,5-dioxo-1-pyrrolidinyl)oxy]-27-oxo-3,6,9,12,15,18,21,24-octaoxaheptacos-1-ylcarbamate, as per its IUPAC naming convention. This name reflects its tripartite structure: a fluorenylmethoxycarbonyl (Fmoc) group, an octaethylene glycol (PEG8) spacer, and an N-hydroxysuccinimide (NHS) ester moiety. Common aliases include Fmoc-NH-PEG8-NHS, Fmoc-N-amido-PEG8-NHS ester, and Fmoc-PEG8-C2-NHS ester.
Property | Value |
---|---|
CAS Number | 1334170-03-4 |
Molecular Formula | C₃₈H₅₂N₂O₁₄ |
Molecular Weight | 760.82 g/mol |
The Fmoc (9-fluorenylmethoxycarbonyl) group is a base-labile carbamate protecting group introduced via reaction with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Its structure comprises a fluorene ring system linked to a methoxycarbonyl group, which forms a carbamate bond with the PEG8 spacer. Key attributes include:
The PEG8 spacer is a linear chain of eight ethylene glycol units (−O−CH₂−CH₂−) with terminal hydroxyl groups. Its properties include:
PEG8 Property | Description |
---|---|
Molecular Formula | C₁₆H₃₄O₉ |
Molecular Weight | 370.44 g/mol |
Functionality | Acts as a hydrophilic spacer between Fmoc and NHS ester groups |
The NHS ester group is a reactive moiety that facilitates covalent conjugation to primary amines (−NH₂) via amide bond formation. Key reaction parameters include:
Parameter | Optimal Condition | Outcome |
---|---|---|
pH | 7.5–8.5 | Efficient amide bond formation |
Temperature | 0–25°C | Slows hydrolysis |
Solvent | Aqueous buffers or DMF/DMSO | Maintains NHS ester solubility |
Fmoc-PEG8-NHS ester serves as a heterobifunctional linker in PROTAC (Proteolysis Targeting Chimera) design, enabling sequential conjugation of E3 ligase recruiters (via NHS ester) and target protein binders (via deprotected Fmoc amine). Its PEG8 spacer optimizes spatial separation between components, enhancing protein-protein interaction efficacy.
The NHS ester group reacts with lysine residues in proteins, nucleophilic amino termini in peptides, or aminomodified nucleic acids. Applications include:
Fmoc-PEG8-NHS ester is a synthetic chemical compound with the molecular formula C38H52N2O14 [1] [2] [3]. The compound exhibits a molecular weight of 760.82 grams per mole, which has been consistently reported across multiple analytical studies [1] [2] [5]. This molecular weight reflects the complex structure of the compound, which incorporates a fluorenylmethoxycarbonyl protecting group, an octaethylene glycol spacer, and an N-hydroxysuccinimide ester reactive group [3] [4].
The Chemical Abstracts Service has assigned this compound the registry number 1334170-03-4, which serves as its unique chemical identifier [1] [2] [3]. The systematic International Union of Pure and Applied Chemistry name for this compound is 9H-fluoren-9-ylmethyl 27-[(2,5-dioxo-1-pyrrolidinyl)oxy]-27-oxo-3,6,9,12,15,18,21,24-octaoxaheptacos-1-ylcarbamate [4].
Property | Value | Source |
---|---|---|
Molecular Formula | C38H52N2O14 | Citations 1, 2, 3, 4, 5 |
Molecular Weight | 760.82 g/mol | Citations 1, 2, 3, 5 |
CAS Number | 1334170-03-4 | Citations 1, 2, 3, 4, 5 |
Fmoc-PEG8-NHS ester exists as a liquid at room temperature under standard atmospheric conditions [7] [11]. The compound presents as a colorless to light yellow oily liquid, with the slight coloration potentially arising from minor impurities or oxidation products that may form during storage or handling [2] [5] [7].
The physical state of this compound is particularly noteworthy given its complex molecular structure, which includes both hydrophilic polyethylene glycol segments and hydrophobic aromatic fluorenyl groups [5]. The liquid nature facilitates handling and dissolution in appropriate solvents, though it necessitates careful storage conditions to maintain stability [7].
Density measurements have been determined through computational methods, yielding a predicted value of 1.28±0.1 grams per cubic centimeter [5]. This density value is consistent with similar polyethylene glycol derivatives containing aromatic substituents [5].
Property | Value | Source |
---|---|---|
Physical State | Liquid | Citations 7, 11 |
Appearance | Colorless to light yellow oily liquid | Citations 2, 5, 7 |
Density | 1.28±0.1 g/cm³ (Predicted) | Citation 5 |
The solubility characteristics of Fmoc-PEG8-NHS ester reflect its amphiphilic nature, with distinct solubility patterns observed across different solvent systems [5] [18] [21]. The compound demonstrates excellent solubility in polar organic solvents, particularly dichloromethane, dimethylformamide, and dimethyl sulfoxide [5] [18] [21].
In aqueous environments, Fmoc-PEG8-NHS ester exhibits limited solubility, with hydrolysis of the N-hydroxysuccinimide ester group occurring upon contact with water [18] [21]. This hydrolytic instability in aqueous media represents a significant limitation for direct aqueous applications and necessitates the use of organic co-solvents or immediate processing following dissolution [21].
The solubility in aqueous buffer systems is particularly complex, as the compound shows decreased solubility with increasing ionic strength [21]. This phenomenon is attributed to the salting-out effect commonly observed with polyethylene glycol derivatives [21]. The hydrophilic polyethylene glycol spacer does provide some water compatibility, though insufficient to overcome the hydrophobic contributions of the fluorenyl and succinimidyl groups [14] [23].
Dichloromethane serves as a preferred solvent for dissolution of Fmoc-PEG8-NHS ester due to its excellent solvating properties for both the aromatic fluorenyl group and the polyethylene glycol chain [5] [18]. Dimethylformamide and dimethyl sulfoxide represent alternative solvents that offer superior compatibility with subsequent aqueous dilution protocols commonly employed in bioconjugation applications [5] [18] [21].
Solvent | Solubility | Notes | Source |
---|---|---|---|
Water | Limited solubility | Hydrolysis occurs in aqueous solutions | Citations 18, 21 |
Dichloromethane (DCM) | Soluble | Preferred organic solvent for dissolution | Citation 5, 18 |
Dimethylformamide (DMF) | Soluble | Common solvent for NHS ester compounds | Citations 5, 18, 21 |
Dimethyl sulfoxide (DMSO) | Soluble | Common solvent for NHS ester compounds | Citations 5, 18, 21 |
Aqueous buffers | Limited solubility, decreases with increasing salt concentration | NHS ester hydrolyzes in aqueous solutions | Citation 21 |
The stability profile of Fmoc-PEG8-NHS ester is governed by multiple chemical processes that affect both the N-hydroxysuccinimide ester and the fluorenylmethoxycarbonyl protecting group [16] [17] [26]. Storage conditions play a critical role in maintaining compound integrity, with temperatures of minus twenty degrees Celsius recommended for long-term preservation [5] [6] [7] [15].
The N-hydroxysuccinimide ester group exhibits pH-dependent hydrolysis kinetics, with half-life values of four to five hours at pH 7.0 and zero degrees Celsius [16]. Under more basic conditions at pH 8.6 and four degrees Celsius, the hydrolysis half-life decreases dramatically to approximately ten minutes [16]. This rapid degradation under alkaline conditions necessitates careful pH control during handling and storage [16].
The fluorenylmethoxycarbonyl protecting group demonstrates remarkable stability under acidic conditions but undergoes facile removal in the presence of primary or secondary amine bases [17] [26]. This differential stability allows for selective deprotection strategies while maintaining the integrity of other functional groups within the molecule [26].
Moisture sensitivity represents a critical stability concern, as water promotes hydrolysis of the N-hydroxysuccinimide ester group [15] [18] [22]. Recommended storage protocols include maintenance at minus twenty degrees Celsius with desiccant to exclude atmospheric moisture [15] [18] [22]. Temperature equilibration prior to opening containers prevents condensation that could initiate hydrolytic degradation [22].
Parameter | Value | Source |
---|---|---|
Storage Temperature | -20°C | Citations 5, 6, 7, 15 |
NHS Ester Hydrolysis Half-life (pH 7.0, 0°C) | 4-5 hours | Citation 16 |
NHS Ester Hydrolysis Half-life (pH 8.6, 4°C) | 10 minutes | Citation 16 |
Fmoc Group Stability | Stable in acidic environments, removed under basic conditions | Citations 17, 26 |
Recommended Storage Conditions | Store at -20°C with desiccant, avoid moisture | Citations 15, 18, 22 |
The degradation pathways of Fmoc-PEG8-NHS ester involve multiple competing chemical processes [13] [16] [21]. Hydrolysis of the N-hydroxysuccinimide ester occurs through nucleophilic attack by water molecules on the carbonyl carbon, resulting in release of N-hydroxysuccinimide and formation of the corresponding carboxylic acid [13] [16] [21]. This process accelerates with increasing pH and temperature, making buffer composition and thermal management critical factors [13] [16].
Fluorenylmethoxycarbonyl deprotection proceeds through a base-catalyzed mechanism involving elimination of the fluorenyl cation [10] [17] [26]. Primary and secondary amines facilitate this process, particularly in the presence of polar solvents [26]. The reaction typically requires pH values above 7.5 for efficient deprotection [10].
Thermal degradation represents an additional pathway that becomes significant at elevated temperatures [15] [18]. Heat exposure can promote multiple degradation reactions, including ester hydrolysis, deprotection reactions, and oxidative processes affecting the polyethylene glycol chain [15] [18].
Aminolysis constitutes the desired reaction pathway for bioconjugation applications, where primary amines react with the N-hydroxysuccinimide ester to form stable amide bonds [16] [18] [22]. This reaction proceeds optimally at pH 7.2 to 9.0 and is dependent on the concentration of available primary amine groups [16] [18] [22].
Degradation Pathway | Mechanism | Influencing Factors | Source |
---|---|---|---|
Hydrolysis of NHS ester | Nucleophilic attack by water on the carbonyl carbon of NHS ester, releasing NHS and forming carboxylic acid | pH (accelerates at higher pH), temperature, buffer composition | Citations 13, 16, 21 |
Fmoc deprotection | Base-catalyzed removal of Fmoc group by primary or secondary amines | Presence of basic compounds, pH > 7.5 | Citations 10, 17, 26 |
Thermal degradation | Decomposition at elevated temperatures | Exposure to heat | Citations 15, 18 |
Aminolysis | Reaction with primary amines forming stable amide bonds (desired reaction pathway) | pH 7.2-9.0, concentration of primary amines | Citations 16, 18, 22 |